Palbociclib

Kinase selectivity Off-target activity CDK1/2 inhibition

Select Palbociclib (PD-0332991) when your research demands the gold-standard CDK4/6 inhibitor benchmark. Its near-equal potency (IC50: CDK4 11 nM, CDK6 16 nM; 1.3-fold differential) and >900-fold selectivity over CDK1 ensure reliable Rb-pathway interrogation. Superior for CDK6-driven hematological models (17.2-fold more potent than ribociclib in REH ALL cells). Essential comparator for next-generation inhibitor development.

Molecular Formula C24H29N7O2
Molecular Weight 447.5 g/mol
CAS No. 571190-30-2
Cat. No. B1678290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalbociclib
CAS571190-30-2
Synonyms6-acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-ylpyridin-2-ylamino)-8H-pyrido(2,3-d)pyrimidin-7-one
Ibrance
palbociclib
PD 0332991
PD-0332991
PD0332991
Molecular FormulaC24H29N7O2
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C
InChIInChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29)
InChIKeyAHJRHEGDXFFMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Palbociclib (CAS 571190-30-2) CDK4/6 Inhibitor Procurement & Characterization Guide


Palbociclib (PD-0332991) is a first-in-class, orally bioavailable, highly selective small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [1]. It demonstrates potent biochemical inhibition with IC50 values of 11 nM for CDK4/cyclin D1 and 16 nM for CDK6/cyclin D2 [2]. As the archetypal CDK4/6 inhibitor approved for HR+/HER2- advanced breast cancer, its well-characterized pharmacologic profile provides an essential benchmark for evaluating subsequent agents in this therapeutic class [3].

Critical Differentiators: Why Palbociclib Cannot Be Assumed Interchangeable with Other CDK4/6 Inhibitors


Despite sharing a common molecular target, the clinical CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib) exhibit distinct pharmacological and clinical profiles that preclude simple therapeutic or experimental substitution [1]. Key differentiating factors include divergent kinase selectivity, varying degrees of CDK4 vs. CDK6 inhibition, and disparate toxicity signatures—most notably in the incidence and severity of neutropenia [2]. Notably, the Danish Medical Council's exclusion of palbociclib as a preferred first-line option based on overall survival analyses underscores that these agents are not considered clinically equivalent [3]. Therefore, research and procurement decisions must be grounded in comparative, quantitative evidence as detailed below.

Quantitative Evidence for Palbociclib Differentiation: A Head-to-Head Procurement Guide


Kinase Selectivity: Palbociclib Demonstrates the Narrowest Off-Target Profile

Palbociclib exhibits high selectivity for CDK4/6 over a broad panel of other kinases. In comparative biochemical assays, palbociclib shows no inhibitory activity against CDK1 (IC50 > 10,000 nM) and CDK2, whereas abemaciclib demonstrates measurable inhibition of CDK1 (IC50 = 1,627 nM) and CDK9, and ribociclib shows some CDK1 activity (IC50 = 113,000 nM) [1][2]. This represents a >900-fold selectivity window for CDK4 over CDK1 for palbociclib, compared to a ~11,300-fold window for ribociclib and an ~814-fold window for abemaciclib [1][2].

Kinase selectivity Off-target activity CDK1/2 inhibition

Real-World Progression-Free Survival: Palbociclib Shows Shorter rwPFS Compared to Ribociclib and Abemaciclib

In the multicenter, real-world PALMARES-2 study (N=1982), palbociclib was associated with a shorter real-world progression-free survival (rwPFS) compared to both ribociclib and abemaciclib when used in combination with endocrine therapy as first-line treatment for HR+/HER2- advanced breast cancer [1]. The adjusted hazard ratios (aHR) indicate a 17-24% higher risk of progression for patients receiving palbociclib compared to the other agents [1].

Clinical efficacy Progression-free survival Real-world evidence

Median Progression-Free Survival in Real-World Danish Cohort: Palbociclib Shows Inferior PFS

A Danish nationwide, population-based study of 1,554 first-line patients demonstrated a clear difference in median progression-free survival (PFS) among the three CDK4/6 inhibitors [1]. Palbociclib-treated patients had a median PFS of 32.0 months, which was numerically shorter than that observed for ribociclib and substantially shorter than the unreached median PFS for abemaciclib at the time of analysis [1].

Real-world evidence Progression-free survival Comparative effectiveness

Neutropenia Profile: Palbociclib's High Incidence of Grade 3/4 Neutropenia Differentiates it from Abemaciclib

Palbociclib and ribociclib share a similar, high rate of neutropenia, which is a key differentiating factor from abemaciclib [1]. Pooled clinical trial data show that palbociclib is associated with a 65% incidence of Grade 3/4 neutropenia, which is substantially higher than the 22-27% observed with abemaciclib [1]. This difference is attributed to abemaciclib's greater relative selectivity for CDK4 over CDK6 [2].

Toxicity Neutropenia Safety profile

Differential Cellular Potency: Palbociclib Exhibits Lower Cellular Potency than Abemaciclib in CDK4-Driven Cell Lines

In a panel of cancer cell lines, palbociclib demonstrates a distinct cellular potency profile. While it is generally less potent than abemaciclib, it shows comparable or slightly higher potency than ribociclib in CDK4-dependent lines [1]. For example, in the ER+ breast cancer cell line MCF-7, palbociclib's IC50 of 30 nM is intermediate between abemaciclib's 11 nM and ribociclib's 62 nM [1]. However, in CDK6-dependent lines like the REH ALL cell line, palbociclib (IC50 60 nM) is equipotent to abemaciclib (72 nM) and significantly more potent than ribociclib (1,030 nM) [1].

Cellular potency IC50 Antiproliferative activity

CDK4 vs CDK6 Selectivity: Palbociclib's Balanced Inhibition Profile Contrasts with Ribociclib's Pronounced CDK4 Bias

Palbociclib exhibits a balanced inhibitory profile against CDK4 and CDK6, with a cellular differential of only 1.3-fold between CDK4- and CDK6-dependent cell lines [1]. This contrasts sharply with ribociclib, which shows an 8.0-fold greater potency for CDK4-driven cells, and is more balanced than abemaciclib's 5.5-fold differential [1]. This indicates that palbociclib inhibits CDK4 and CDK6 with near-equal cellular efficacy, a property that may underlie its distinct clinical activity and toxicity profile [2].

Kinase selectivity CDK4/CDK6 ratio Mechanism of action

Optimal Application Scenarios for Palbociclib Based on Differentiating Evidence


Benchmarking Novel CDK4/6 Inhibitors in Preclinical Efficacy Models

Palbociclib serves as the essential comparator for any new CDK4/6 inhibitor candidate. Its well-characterized, balanced CDK4/6 inhibition profile (1.3-fold cellular differential) [1] and narrow off-target kinase spectrum (>900-fold selectivity over CDK1) [2] make it the gold-standard benchmark. In vivo efficacy studies with new chemical entities should include a palbociclib arm to contextualize potency, while also accounting for its distinct neutropenia signature (65% Grade 3/4) [3] which is a predictable on-target toxicity in immunocompetent models.

Investigating CDK6-Dependent Hematological Malignancies

Palbociclib's near-equal potency against CDK4 and CDK6 makes it a superior tool for studying CDK6-driven cancers compared to ribociclib. In the CDK6-dependent REH acute lymphoblastic leukemia cell line, palbociclib (IC50 60 nM) is 17.2-fold more potent than ribociclib (IC50 1,030 nM) [1]. Researchers investigating the role of CDK6 in leukemia, lymphoma, or other hematological disorders should prioritize palbociclib over ribociclib to ensure meaningful target engagement and cellular response.

Contextualizing Clinical Trial Design and Real-World Evidence Analysis

Given the established real-world effectiveness data showing palbociclib's shorter rwPFS compared to ribociclib and abemaciclib (aHR 0.76-0.83 favoring comparators) [4], palbociclib is the appropriate agent for studies seeking to identify biomarkers of resistance or to develop next-generation therapies intended to overcome the specific limitations observed with this first-in-class compound. Its distinct efficacy profile, as documented in the PALMARES-2 and Danish cohort studies [4][5], provides a unique clinical backdrop for translational research.

Establishing CDK4/6 Inhibition as a Pharmacodynamic Control in Rb-Proficient Cell Lines

Palbociclib's potent induction of G1 cell cycle arrest and senescence in retinoblastoma protein (Rb)-proficient cell lines is a well-documented, reliable control for experiments probing the CDK4/6-Rb-E2F pathway . Its high selectivity for CDK4/6 over a panel of 36 other kinases (all IC50 values > 10 µM) ensures that observed effects are a direct consequence of CDK4/6 inhibition, minimizing confounding off-target activities. This makes it an ideal positive control for Rb-pathway focused research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palbociclib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.